2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that contains both pyrazole and pyrazine rings
Preparation Methods
The synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This method yields the desired compound under mild reaction conditions and in excellent yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrazine derivatives, such as:
What sets 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one apart is its unique trifluoromethyl group, which enhances its chemical stability and biological activity.
Properties
CAS No. |
1196153-16-8 |
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Molecular Formula |
C7H6F3N3O |
Molecular Weight |
205.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h3H,1-2H2,(H,11,14) |
InChI Key |
KTLKJEDERSICIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C(F)(F)F)C(=O)N1 |
Purity |
0 |
Origin of Product |
United States |
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